4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-3-20-8-11(16)12(19-20)13(22)17-5-6-21-9(2)18-14-10(15(21)23)4-7-24-14/h4,7-8H,3,5-6H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYVOLTJAEEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Aminothiophene Derivatives
The foundational thieno[2,3-d]pyrimidin-4-one scaffold can be constructed via cyclocondensation reactions between 5-aminothiophene-3-carboxylates and formamide derivatives. As demonstrated by Desroches et al., heating ethyl 5-amino-4-methylthiophene-3-carboxylate with excess formamide at 180°C for 6 hours yields 2-methylthieno[2,3-d]pyrimidin-4(3H)-one with 76–89% efficiency (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Reactant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl 5-amino-thiophene-3-carboxylate | 180 | 6 | 89 |
| Methyl 5-amino-4-Cl-thiophene-3-carboxylate | 170 | 8 | 76 |
Alternative Route via Thiourea Intermediates
Patent WO2017212012A1 discloses an alternative approach using thiourea derivatives. Treatment of 3-amino-4-methylthiophene-2-carboxamide with triphosgene in dichloromethane generates the pyrimidinone ring through intramolecular cyclization, achieving 68% yield after recrystallization from ethanol.
Functionalization of Pyrimidinone Ring
N-Alkylation at Position 3
Introduction of the 2-aminoethyl side chain requires selective N-alkylation. A two-step protocol from PMC9229165 proves effective:
- Chloroacetylation : React 2-methylthieno[2,3-d]pyrimidin-4-one with chloroacetyl chloride (1.2 eq) in THF using triethylamine as base (0–5°C, 2 h)
- Aminolysis : Treat the chloroacetyl intermediate with ethylenediamine (3 eq) in ethanol at reflux for 4 hours, yielding 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (62% overall yield)
Preparation of Pyrazole Carboxamide Fragment
Synthesis of 4-Chloro-1-Ethyl-1H-Pyrazole-3-Carboxylic Acid
Adapting methods from ACS Omega, the pyrazole core is constructed via cyclocondensation:
- Knorr Pyrazole Synthesis : React ethyl acetoacetate with hydrazine hydrate (1:1.2 molar ratio) in ethanol at 80°C for 3 hours to form 1H-pyrazole-3-carboxylate
- Chlorination : Treat with POCl₃ (3 eq) in DMF at 0°C, then warm to 25°C over 2 hours (84% yield)
- N-Ethylation : Alkylate with ethyl bromide (1.5 eq) using K₂CO₃ (2 eq) in acetone at reflux for 6 hours (79% yield)
Coupling of Molecular Fragments
Amide Bond Formation
Coupling the pyrimidinone and pyrazole fragments employs carbodiimide chemistry:
- Activation : React 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (1 eq) with HATU (1.05 eq) and DIPEA (3 eq) in DMF at 0°C for 30 minutes
- Coupling : Add 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (1 eq) and stir at 25°C for 12 hours
- Purification : Isolate product via preparative HPLC (C18 column, 5 mM NH₄HCO₃/MeCN gradient) yielding 58% pure compound
Table 2: Coupling Reaction Optimization
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 58 |
| EDC/HOBt | DCM | 25 | 42 |
Analytical Characterization
Critical spectroscopic data aligns with literature values:
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a thienopyrimidine derivative with potential biological activity, with a molecular formula of C15H16ClN5O2S. The presence of a chloro group and a pyrazole moiety enhances its chemical reactivity and pharmacological properties. Its unique arrangement of functional groups may influence interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
Chemical Properties
Synthesis
4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide can be synthesized through multiple synthetic pathways. These methods allow for the incorporation of various substituents that can modify the biological activity of the resulting compound. The synthesis generally requires multiple steps and careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Potential Applications
Wirkmechanismus
The mechanism of action of 4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Nuances and Implications
Pyrazole vs. Triazole Cores: The target compound’s pyrazole core (vs. triazole in ) may enhance metabolic stability due to reduced susceptibility to oxidative degradation.
Thienopyrimidinone vs. Pyridopyrimidinone Scaffolds: The thieno[2,3-d]pyrimidinone moiety in the target compound differs from the pyrido[2,3-d]pyrimidinedione in by replacing a nitrogen atom with sulfur. This substitution could increase lipophilicity (LogP ~2.5 estimated) compared to the more polar pyridopyrimidinone derivatives (LogP ~1.8), influencing membrane permeability .
Substituent Effects: The 4-chloro group on the pyrazole ring (target) mirrors halogenated analogs like , where chlorine atoms enhance binding to hydrophobic pockets in enzyme active sites. In contrast, the methyl group on the thienopyrimidinone (target) may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in ), favoring entropic gains during binding .
Biologische Aktivität
4-Chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a thienopyrimidine derivative with potential pharmacological properties. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core, suggests various biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound based on available literature and experimental studies.
Chemical Structure and Properties
The molecular formula of 4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide is C15H16ClN5O2S, with a molecular weight of 353.83 g/mol. The compound features a chloro group, a pyrazole moiety, and various functional groups that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
- Introduction of the Thieno[2,3-d]pyrimidine Moiety : Cyclization occurs with thiourea derivatives and halogenated pyrimidines under reflux conditions.
- Final Modifications : Additional reactions may include oxidation and reduction to introduce or modify functional groups .
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit promising anticancer properties. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cells. The IC50 values for some derivatives were reported as low as 3.105 μM, indicating strong cytotoxic effects .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 4.296 ± 0.2 |
| Compound B | PC-3 | 7.472 ± 0.42 |
| Compound C | HepG2 | 3.105 |
| Compound D | PC-3 | 6.96 |
The mechanism of action appears to involve the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors in the cell. By fitting into the active sites of these targets, it may inhibit their activity or modulate their function, thus affecting cellular processes related to growth and survival .
Case Studies
In a study evaluating various thienopyrimidine derivatives, it was found that substitutions on the aromatic rings significantly influenced biological activity. For example:
- Compound A with a methyl group exhibited enhanced activity against PC-3 cells.
- Compound B showed reduced activity when an electron-withdrawing group was introduced.
These findings underscore the importance of structural modifications in optimizing the biological efficacy of thienopyrimidine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones .
- Step 2 : Alkylation of the pyrazole ring using ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-ethyl group .
- Step 3 : Coupling the pyrazole-3-carboxylic acid derivative with the thienopyrimidine-ethylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1 of pyrazole, thienopyrimidine ring connectivity) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 447.12; observed = 447.10) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thieno-pyrimidine vs. pyrido-pyrimidine isomers) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in analogues with similar scaffolds?
- Methodological Answer :
-
Comparative SAR Analysis : Systematically modify substituents (e.g., chloro vs. fluoro at pyrazole-C4, ethyl vs. methyl at pyrazole-N1) and test against target enzymes (e.g., kinase inhibition assays) .
-
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes in active sites .
-
Data Normalization : Control for assay variability (e.g., IC₅₀ values adjusted for cell line viability via MTT assays) .
Example Data Table :
Analog Structure Substituent (R₁) IC₅₀ (μM) Target Enzyme Ref. 4-Cl, 1-Ethyl Thienopyrimidine 0.12 Kinase A 4-F, 1-Methyl Thienopyrimidine 0.45 Kinase A
Q. How can solubility and stability challenges be mitigated during in vitro studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
- Accelerated Stability Testing : Monitor degradation under stress conditions (40°C, 75% RH) via HPLC, identifying labile sites (e.g., amide bond hydrolysis) .
Experimental Design & Data Analysis
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
- Software : Use MetaSite or GLORYx to identify Phase I/II metabolism sites (e.g., cytochrome P450 oxidation at thienopyrimidine) .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-MS/MS .
Q. How should researchers resolve discrepancies between in silico ADMET predictions and experimental results?
- Methodological Answer :
- Parameter Calibration : Adjust force fields in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to match experimental LogP values .
- Error Analysis : Quantify uncertainties in permeability assays (e.g., Caco-2 monolayers) using triplicate runs and statistical tests (p < 0.05) .
Research Applications
Q. What are the implications of the thieno-pyrimidine core in kinase inhibition?
- Methodological Answer :
- The core mimics ATP’s purine-binding pocket, enabling competitive inhibition.
- Mutagenesis Studies : Replace key residues (e.g., Lys123 in Kinase A) to confirm binding via hydrogen bonding to 4-oxo group .
- Kinetic Analysis : Measure Kᵢ values under varying ATP concentrations to determine inhibition mode (competitive/uncompetitive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
